molecular formula C24H22N2O3S2 B4938549 N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE

Cat. No.: B4938549
M. Wt: 450.6 g/mol
InChI Key: CEJMYQIDIBQEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .

Major Products

The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, and sulfones, which have significant biological and industrial applications .

Scientific Research Applications

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and modulating biochemical processes. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonylpropanamide moiety differentiates it from other benzothiazole derivatives, providing unique opportunities for chemical modifications and applications .

Properties

IUPAC Name

3-benzylsulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c1-17-7-12-21-22(15-17)30-24(26-21)19-8-10-20(11-9-19)25-23(27)13-14-31(28,29)16-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJMYQIDIBQEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.